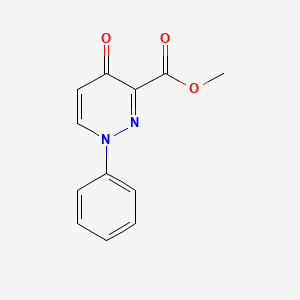

Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate

Description

Properties

IUPAC Name |

methyl 4-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12(16)11-10(15)7-8-14(13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULAPWNHWNNGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate typically involves the condensation of hydrazine derivatives with β-keto esters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate, which is then cyclized to yield the desired pyridazine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Key Findings :

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

- Case Study : In a study published in the Tropical Journal of Pharmaceutical Research, derivatives of pyridazine showed promising results against breast cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutics like doxorubicin .

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate | 20.12 ± 6.20 | |

| Doxorubicin | 0.92 ± 0.1 |

Synthesis of Derivatives

The synthesis of methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate can be achieved through various chemical reactions involving readily available precursors.

Synthesis Methodologies :

- Condensation Reactions : Involves the reaction between phenyl hydrazine and appropriate carbonyl compounds.

- Cyclization : Utilizing cyclization methods to form the pyridazine ring structure.

These methodologies have been optimized to enhance yield and purity, making it feasible for large-scale synthesis for pharmaceutical applications.

Beyond anticancer properties, methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate has been investigated for other biological activities:

Potential Activities :

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation in preclinical models.

Case Studies and Research Insights

Several studies have highlighted the significance of methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate in research:

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis routes for higher yields and purity levels of methyl 4-oxo derivatives, which are crucial for their application in drug development .

Mechanism of Action

The mechanism of action of Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

a. Substituent Effects on Solubility and Reactivity

- The methyl ester group in the parent compound (78482-46-9) increases lipophilicity, favoring membrane permeability but reducing water solubility. In contrast, the carboxylic acid derivative (1365939-51-0) offers improved solubility, making it more suitable for aqueous-phase reactions or biological assays .

Biological Activity

Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate (CAS No. 147920-37-4) is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula: CHNO

Molecular Weight: 216.19 g/mol

Melting Point: Varies depending on purity and form, typically around 150°C .

Pharmacological Activities

Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate exhibits several notable pharmacological activities:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate can modulate inflammatory pathways, potentially making it useful in treating inflammatory conditions.

The biological activity of methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.

- Interaction with Cellular Targets : It is suggested that the compound interacts with cellular receptors or proteins that mediate its pharmacological effects.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridazine derivatives, including methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against several pathogens .

Antioxidant Activity Assessment

In vitro assays measuring the radical scavenging activity demonstrated that methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate effectively reduced oxidative damage in cell cultures exposed to hydrogen peroxide. The compound's ability to protect cells from oxidative stress was quantified using assays such as DPPH and ABTS .

Anti-inflammatory Studies

Research published in Pharmacology Reports highlighted the anti-inflammatory potential of this compound in animal models. It was shown to significantly reduce edema and inflammatory markers in induced paw edema models, suggesting a viable therapeutic application for inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic pathways for Methyl 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as condensation reactions or functional group interconversions. For example, analogous pyridazine derivatives are synthesized using hydrazine derivatives under acidic conditions, followed by esterification . Key steps include temperature control (e.g., cooling to −5 °C for azide formation) and purification via recrystallization (e.g., ethanol as a solvent for >80% yield). Optimization requires monitoring pH, reagent stoichiometry, and intermediates via TLC or HPLC .

Q. How is the compound characterized structurally, and which spectroscopic methods are most reliable?

Characterization relies on NMR (¹H/¹³C), IR, and mass spectrometry. The ester carbonyl group (C=O) typically appears at ~170 ppm in ¹³C NMR, while the pyridazine ring protons show distinct splitting patterns in ¹H NMR due to conjugation. IR confirms the lactam (C=O stretch at ~1650 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) functionalities . High-resolution mass spectrometry (HRMS) validates the molecular formula.

Q. What are the key safety considerations when handling this compound in the lab?

Safety protocols include using PPE (gloves, goggles) due to potential irritancy. Precautionary codes like P201 ("Obtain special instructions before use") and P202 ("Do not handle until safety precautions are understood") apply . Work in a fume hood to avoid inhalation, and store in airtight containers away from moisture .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles to distinguish tautomers (e.g., lactam vs. lactim forms). For example, the 4-oxo group’s position and phenyl ring orientation can be validated via O···H hydrogen bonding distances (<2.5 Å) . ORTEP-3 visualizes thermal ellipsoids to assess conformational flexibility .

Q. What strategies address contradictions in biological activity data across structural analogs?

Comparative SAR studies are critical. For instance, replacing the methyl ester with ethyl or benzyl groups alters lipophilicity and bioactivity. A table comparing analogs (e.g., antimicrobial vs. anticancer activity) can highlight substituent effects :

| Analog Substituent | Biological Activity | Key Structural Influence |

|---|---|---|

| Ethyl ester | Enhanced solubility | Increased polarity |

| Benzyl group | Improved membrane permeability | Hydrophobic interactions |

Discrepancies may arise from assay conditions (e.g., pH, cell lines) or metabolic stability .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the 4-oxo group’s LUMO suggests susceptibility to nucleophilic attack, while the phenyl ring’s HOMO indicates electrophilic substitution potential. Solvent effects (e.g., dielectric constant) are modeled using PCM (Polarizable Continuum Model) .

Q. What experimental approaches validate the compound’s metabolic stability in pharmacokinetic studies?

Microsomal assays (e.g., liver microsomes) assess phase I metabolism (oxidation, hydrolysis). LC-MS/MS tracks metabolites, such as ester hydrolysis to the carboxylic acid derivative. Structural modifications (e.g., fluorinated analogs) can block metabolic hotspots .

Data Contradiction Analysis

Q. Why might crystallographic and spectroscopic data conflict in assigning the compound’s tautomeric form?

Solution-state NMR may average tautomers due to rapid exchange, while SC-XRD captures a single tautomer in the solid state. For example, NMR might suggest a lactim form (NH peak at ~10 ppm), whereas XRD confirms a lactam structure with a carbonyl group . Variable-temperature NMR or DFT-based dynamics simulations can reconcile these differences .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.